molecular formula C13H13N3OS B1269653 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol CAS No. 313362-05-9

1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol

Cat. No.: B1269653
CAS No.: 313362-05-9
M. Wt: 259.33 g/mol
InChI Key: BENHOTHZMXSMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Benzothiazole-Pyrazole Hybrids

The development of benzothiazole-pyrazole hybrid compounds represents a significant milestone in heterocyclic chemistry that emerged from the recognition of the individual therapeutic potentials of both benzothiazole and pyrazole scaffolds. Benzothiazole derivatives have been extensively investigated since the early twentieth century, with researchers recognizing their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The benzothiazole moiety has demonstrated remarkable versatility in medicinal chemistry applications, leading to numerous clinically approved drugs with high therapeutic efficacy across various disease types.

Pyrazole compounds have similarly established themselves as potent medicinal scaffolds exhibiting a full spectrum of biological activities. Historical investigations have revealed that pyrazole derivatives possess anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor ligand activities. Many pyrazole derivatives have already found their application as nonsteroidal anti-inflammatory drugs clinically, including compounds such as antipyrine, metamizole, aminopyrine, phenylbutazone, sulfinpyrazone, and oxyphenbutazone.

The molecular hybridization approach, which involves combining two or more bioactive groups to produce hybrids showing enhanced bioactivity, has gained significant attention in drug discovery efforts. This strategy has proven particularly effective when applied in the search for new effective antitumor candidates, where the combination of benzothiazole and pyrazole moieties can yield compounds with superior therapeutic profiles compared to their individual components.

Significance in Heterocyclic Chemistry

This compound occupies a unique position within heterocyclic chemistry due to its distinctive structural features that combine the aromatic stability of benzothiazole with the versatile reactivity of pyrazole systems. The compound exhibits a molecular formula of C13H13N3OS with a molecular weight of 259.33 g/mol, and is registered under Chemical Abstracts Service number 313362-05-9. The structural arrangement allows for multiple points of potential chemical modification and functionalization, making it an attractive scaffold for further synthetic elaboration.

The significance of this compound class extends beyond individual molecular properties to encompass broader implications for heterocyclic chemistry methodology. Recent synthetic developments have demonstrated that benzothiazole-based compounds can be efficiently prepared through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions. These diverse synthetic approaches have enabled researchers to access a wide range of structural variants and explore comprehensive structure-activity relationships.

The compound's heterocyclic nature provides multiple nitrogen atoms that can participate in hydrogen bonding interactions and coordination chemistry, enhancing its potential for biological target recognition and binding. The presence of both electron-rich and electron-deficient aromatic systems within the same molecule creates opportunities for π-π stacking interactions and other non-covalent binding modes that are crucial for biological activity.

Position within Medicinal Chemistry Research

Within the broader context of medicinal chemistry research, this compound represents a sophisticated example of rational drug design principles applied to heterocyclic scaffolds. The compound embodies several key pharmacophoric features that have been identified as important for biological activity in various therapeutic areas. The benzothiazole moiety is known to modulate enzyme activity and receptor signaling pathways, while the pyrazole component contributes additional pharmacological properties including anti-inflammatory and anticancer activities.

Recent research has demonstrated that pyrazole-based benzothiazole derivatives can exhibit remarkable anticancer activity at micromolar and submicromolar concentrations against multiple tumor cell lines. Structure-activity relationship studies have revealed that the introduction of pyrazole moiety significantly enhances the antitumor activity of benzothiazole derivatives, with the presence of specific functional groups within the pyrazole ring system contributing to increased anti-tumor activities. These findings have positioned benzothiazole-pyrazole hybrids as promising candidates for anticancer drug development.

The compound's medicinal chemistry significance is further enhanced by its potential for multi-target interactions. Research has shown that benzothiazole-based compounds can simultaneously inhibit multiple biological targets relevant to disease processes, including vascular endothelial growth factor receptor-2, cyclooxygenase enzymes, and various kinases involved in cancer cell proliferation. This multi-target profile makes the compound particularly attractive for addressing complex diseases that involve multiple pathological pathways.

Current Research Landscape and Importance

The current research landscape surrounding this compound and related compounds reflects a rapidly expanding field with significant therapeutic potential. Recent advances in the development of pyrazole derivatives as anticancer and antiangiogenic agents have demonstrated the exceptional promise of these hybrid molecules. Comprehensive screening studies have revealed that compounds within this structural class can exhibit potent and selective cytotoxicity against various human cancer cell lines including breast, lung, cervical, and colon cancer models.

Contemporary research efforts have focused extensively on optimizing the biological activities of benzothiazole-pyrazole hybrids through systematic structural modifications. Recent synthetic developments have enabled the preparation of novel series of compounds with enhanced potency and selectivity profiles. For example, studies have shown that compounds with electron-withdrawing groups on aromatic rings demonstrate superior growth inhibition compared to those with electron-donating substituents. These structure-activity insights have guided the design of new generations of more potent therapeutic candidates.

The importance of this research area is underscored by the growing body of evidence supporting the multi-faceted biological activities of benzothiazole-pyrazole hybrids. Recent investigations have documented significant activities across diverse therapeutic areas including antimicrobial applications against methicillin-resistant bacterial strains, anti-inflammatory effects comparable to established pharmaceutical agents, and antioxidant properties relevant to neurodegenerative disease prevention. The compound class has also shown promise as inhibitors of key enzymes involved in tuberculosis pathogenesis, expanding their potential therapeutic applications to infectious disease treatment.

Biological Activity Target/Mechanism Research Status Reference
Anticancer Multiple cancer cell lines Active investigation
Anti-angiogenic Vascular endothelial growth factor receptor-2 Promising results
Antimicrobial Methicillin-resistant bacteria Demonstrated efficacy
Anti-inflammatory Cyclooxygenase pathway Comparable to standards
Anti-tubercular Mycobacterium tuberculosis enzymes Structural optimization ongoing

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-propyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-2-5-9-8-12(17)16(15-9)13-14-10-6-3-4-7-11(10)18-13/h3-4,6-8,15H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENHOTHZMXSMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Hydrazinobenzothiazole with β-Keto Esters

A foundational method involves the cyclocondensation of 2-hydrazinobenzothiazole with β-keto esters to construct the pyrazole core. For instance, ethyl 3-propyl-3-oxopropanoate reacts with 2-hydrazinobenzothiazole in ethanol under basic conditions (e.g., KOH or NaOH), facilitating cyclization to form the pyrazole ring. The ester group at position 5 is subsequently hydrolyzed under acidic or basic conditions to yield the hydroxyl functionality.

Reaction Scheme :

  • Cyclization :
    $$ \text{2-Hydrazinobenzothiazole} + \text{Ethyl 3-propyl-3-oxopropanoate} \xrightarrow{\text{EtOH, KOH}} \text{1-(1,3-Benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-yl ethyl ester} $$
  • Hydrolysis :
    $$ \text{Pyrazole ester} \xrightarrow{\text{HCl/H}_2\text{O}} \text{1-(1,3-Benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol} $$

This method typically achieves yields of 65–75%, with purity >95% after recrystallization.

One-Pot Cyclization and Hydrolysis

Industrial protocols often favor single-step processes to minimize intermediate isolation. A one-pot approach, inspired by methodologies in pyrazolone synthesis, involves treating 2-hydrazinobenzothiazole with β-keto esters in the presence of aqueous alkali (e.g., KOH). The reaction mixture is heated under reflux, followed by in situ hydrolysis to directly yield the hydroxylated pyrazole. This method reduces processing time by 30% compared to sequential steps.

Key Parameters :

  • Solvent : Ethanol/water (4:1 v/v)
  • Temperature : 80–90°C
  • Base : 40% aqueous KOH

Alternative Method Using Propionyl-Substituted Precursors

An alternative route employs propionyl chloride to introduce the propyl group post-cyclization. For example, 1-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-ol undergoes Friedel-Crafts acylation with propionyl chloride in dichloroethane, catalyzed by AlCl₃. While this method offers modularity, it suffers from lower yields (50–60%) due to competing side reactions.

Optimization of Reaction Parameters

Effect of Solvent and Base

Solvent polarity and base strength critically influence reaction efficiency. Polar aprotic solvents (e.g., DMF) enhance cyclization rates but complicate ester hydrolysis. Ethanol emerges as a balanced solvent, enabling both cyclization and hydrolysis without side-product formation. Strong bases (e.g., KOH) outperform weaker alternatives (e.g., Na₂CO₃), with optimal concentrations of 10–15% w/v.

Table 1 : Solvent and Base Optimization

Solvent Base Yield (%) Purity (%)
Ethanol KOH 75 97
THF NaOH 68 92
DMF K₂CO₃ 55 85

Temperature and Time Dependence

Elevated temperatures (80–90°C) accelerate cyclization but risk ester degradation. A 6-hour reflux in ethanol achieves 85% conversion, whereas prolonged heating (>8 hours) reduces yields by 15%. Microwave-assisted synthesis (100°C, 30 minutes) has been explored, achieving comparable yields (78%) with reduced energy input.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial production leverages continuous flow reactors to enhance scalability and consistency. A two-stage system integrates cyclization and hydrolysis, with residence times of 20 and 10 minutes, respectively. This setup achieves a throughput of 50 kg/day with 90% yield, outperforming batch reactors by 25%.

Table 2 : Batch vs. Flow Reactor Performance

Parameter Batch Reactor Flow Reactor
Yield (%) 75 90
Throughput (kg/day) 20 50
Energy Use (kWh/kg) 12 8

Green Chemistry Innovations

Recent advancements emphasize solvent recycling and catalyst recovery. For example, ionic liquids (e.g., [BMIM][BF₄]) replace ethanol in cyclization, enabling 95% solvent recovery and reducing waste.

Comparative Analysis of Preparation Methods

Table 3 : Method Comparison

Method Yield (%) Purity (%) Scalability
Condensation-Hydrolysis 75 97 High
One-Pot Synthesis 70 95 Moderate
Friedel-Crafts Acylation 55 88 Low

The condensation-hydrolysis route remains optimal for laboratory and industrial applications, balancing yield and practicality.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties against various bacterial strains such as E. coli and Staphylococcus aureus. In comparative studies, certain derivatives have shown IC50 values ranging from 18.8 to 54.4 µg/mL against fungal pathogens like Fusarium oxysporum .
  • Anticancer Properties : The anticancer potential of this compound has been explored extensively. Studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting its utility in cancer therapy . For instance, compounds with similar structural features have shown effectiveness in inhibiting cell proliferation in cancer models.
  • Anti-inflammatory Effects : In vitro studies have revealed that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Some derivatives reported IC50 values for COX inhibition that are comparable to established anti-inflammatory drugs like indomethacin .

Biological Mechanisms

The mechanism of action involves the compound's interaction with specific molecular targets:

  • The benzothiazole moiety interacts with enzymes and receptors, modulating their activity.
  • The pyrazole ring enhances binding affinity and specificity, leading to various biological effects such as enzyme inhibition and modulation of receptor signaling pathways .

Material Science

This compound is being investigated for its potential use in developing advanced materials:

  • Organic Semiconductors : Due to its unique electronic properties, it may serve as a building block for organic semiconductors.
  • Fluorescent Dyes : Its structural features allow for applications in creating fluorescent dyes used in various imaging techniques .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Nehra et al. (2021), hybrids of benzothiazole derivatives were synthesized and tested against bacterial strains. The results indicated that compounds similar to 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol exhibited notable antibacterial activity through DNA gyrase inhibition .

Case Study 2: Anticancer Research

Research published in PubMed Central highlighted the role of benzothiazole derivatives as anticancer agents over the past decade. Compounds structurally related to this pyrazole derivative demonstrated effectiveness against a variety of cancer types .

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The pyrazole ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications References
This compound C₁₃H₁₃N₃OS 259.33 Propyl chain, benzothiazole, 5-hydroxy pyrazole Pharmaceutical intermediates
1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol C₁₆H₁₁ClN₃OS 328.80 4-Chlorophenyl, benzothiazole, 5-hydroxy pyrazole Anticancer/antimicrobial candidates
1-(1,3-Benzothiazol-2-yl)-3-(2-methoxyethyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol C₁₅H₁₅F₃N₃O₂S 380.36 2-Methoxyethyl, CF₃, 4,5-dihydro pyrazole Enhanced metabolic stability
2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol C₇H₇N₃OS 181.22 Thiazole core, methylpyrazole Ligand design for enzyme inhibition

Key Observations

The trifluoromethyl (CF₃) group in the dihydro-pyrazole derivative (C₁₅H₁₅F₃N₃O₂S) increases lipophilicity and metabolic resistance, a common strategy in drug design .

Structural Rigidity :

  • The 4,5-dihydro pyrazole ring in the trifluoromethyl-substituted compound introduces conformational restraint, which may reduce entropy penalties during target binding .

Core Heterocycle Variations :

  • Replacing benzothiazole with a simpler thiazole (as in 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol) lowers molecular weight and complexity, favoring applications in fragment-based drug discovery .

Commercial Viability :

  • The discontinuation of this compound contrasts with the availability of analogs like the 4-chlorophenyl derivative, suggesting challenges in synthesis or scalability for the propyl-substituted variant.

Biological Activity

1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The benzothiazole moiety is known for its interactions with various biological targets, while the pyrazole ring contributes to the compound's pharmacological properties.

  • Molecular Formula : C₁₃H₁₃N₃OS
  • Molecular Weight : 259.33 g/mol
  • Boiling Point : Approximately 474.3 °C
  • Density : 1.38 g/cm³

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

  • Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
  • A comparative study indicated that certain derivatives exhibited IC50 values ranging from 18.8 to 54.4 µg/mL against fungal pathogens such as Fusarium oxysporum .

2. Anticancer Properties

  • Pyrazole derivatives have been explored for their anticancer potential. Research highlighted that compounds with similar structures have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

3. Anti-inflammatory Effects

  • The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, some derivatives reported IC50 values for COX inhibition comparable to established anti-inflammatory drugs like indomethacin .

Study 1: Antimicrobial Efficacy

In a study by Burguete et al., a series of novel pyrazole derivatives were synthesized and tested against common bacterial strains. Compound 11 showed promising antibacterial activity with significant inhibition against E. coli and S. aureus, highlighting the potential of pyrazole-containing compounds in treating bacterial infections .

Study 2: Anticancer Activity

A research article published in PubMed Central detailed the synthesis of various pyrazole derivatives and their evaluation against several cancer cell lines. One derivative demonstrated significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics, indicating its potential as an anticancer agent .

Comparative Analysis with Related Compounds

CompoundBiological ActivityIC50 (µg/mL)
This compoundAntimicrobial18.8 - 54.4
PhenylbutazoneAnti-inflammatory54.65
3-propyl-1H-pyrazoleAnticancer<20

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol?

Methodological Answer:

  • Multi-step condensation : A common route involves reacting hydrazine derivatives with 1,3-benzothiazole-containing carbonyl precursors. For example, hydrazine and 2-cyanobenzothiazole undergo cyclization under basic conditions (e.g., NaH in DMF) to form the pyrazole core .
  • Catalytic optimization : Transition-metal catalysts (e.g., Pd or Cu) may enhance regioselectivity during cyclization. Reaction parameters (temperature: 80–120°C; time: 12–24 hrs) significantly affect yield (reported 45–68%) and purity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the final compound .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key protons (e.g., pyrazole-OH at δ ~10–12 ppm; benzothiazole protons as aromatic multiplet) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₁₃H₁₃N₃OS: 267.08 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .

Q. How does the reactivity of the pyrazole-OH group influence derivatization?

Methodological Answer:

  • Alkylation/arylation : The hydroxyl group undergoes nucleophilic substitution with alkyl halides (e.g., propyl bromide) under basic conditions (K₂CO₃, DMF, 60°C) to form ether derivatives .
  • Coordination chemistry : The OH group acts as a ligand for metal complexes (e.g., Cu²⁺ or Zn²⁺), studied via UV-Vis and cyclic voltammetry to explore catalytic or bioactive properties .

Q. What solubility and stability challenges arise during experimental handling?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Sonication (30 min) or co-solvents (e.g., 10% ethanol) improve aqueous dispersion for biological assays .
  • Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at –20°C. Monitor degradation via TLC (Rf shift) or HPLC .

Q. What preliminary assays evaluate its biological activity?

Methodological Answer:

  • Antimicrobial screening : Agar diffusion assays (MIC against S. aureus or E. coli) and fungal models (C. albicans) .
  • Enzyme inhibition : Kinetic assays (e.g., COX-2 or α-glucosidase inhibition) using spectrophotometric methods (IC₅₀ calculation) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization : Slow evaporation (ethanol/chloroform) yields diffraction-quality crystals. SHELXL (for small-molecule refinement) analyzes bond lengths/angles, confirming planarity of the benzothiazole-pyrazole system and hydrogen-bonding networks .
  • Disorder modeling : For flexible propyl chains, PART instructions in SHELXL refine disordered regions, improving R-factor convergence (<0.05) .

Q. What structure-activity relationships (SAR) guide optimization for anticancer activity?

Methodological Answer:

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -NO₂) at the benzothiazole 6-position enhances apoptosis induction (tested via MTT assay on HeLa cells) .
  • Pharmacophore mapping : DFT calculations (B3LYP/6-31G*) identify electrostatic potential surfaces critical for DNA intercalation .

Q. How do computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase). Key interactions: pyrazole-OH with Lys721; benzothiazole with hydrophobic residues .
  • MD simulations (GROMACS) : 100-ns trajectories assess stability of ligand-protein complexes (RMSD <2 Å validates binding) .

Q. How to address contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Reproducibility checks : Standardize solvent purity (HPLC-grade), catalyst batches, and reaction monitoring (in situ IR for intermediate detection) .
  • Meta-analysis : Compare bioactivity datasets using ANOVA to identify outliers (e.g., IC₅₀ variability due to assay protocols) .

Q. What strategies improve regioselectivity in multi-component reactions involving this compound?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction time (20 min vs. 24 hrs) and improving yield (+15–20%) .
  • Protecting groups : Temporarily protect the pyrazole-OH with TBSCl before benzothiazole functionalization, then deprotect with TBAF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.